molecular formula C15H11BrN2O4S B301271 1-allyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

1-allyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B301271
M. Wt: 395.2 g/mol
InChI Key: HNAUBMBVHGGRJT-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BRD0705 is a synthetic compound that belongs to the class of thioxodihydro-pyrimidinediones. It was first identified as a potent inhibitor of bromodomain-containing protein 4 (BRD4), a member of the bromodomain and extra-terminal (BET) family of proteins that play a crucial role in the regulation of gene expression. BRD4 has been implicated in the development of various diseases, including cancer, inflammation, and cardiovascular disorders. Therefore, the discovery of BRD0705 has opened up new avenues for the development of novel therapeutics for these diseases.

Mechanism of Action

BRD0705 exerts its pharmacological effects by inhibiting the bromodomain activity of 1-allyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. The bromodomain is a conserved protein domain that recognizes and binds to acetylated lysine residues on histone proteins, thereby regulating gene expression. 1-allyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione contains two bromodomains that are critical for its function. By inhibiting the bromodomain activity of 1-allyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, BRD0705 disrupts the interaction between 1-allyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione and acetylated histones, leading to the downregulation of genes that are critical for cancer cell growth and survival.
Biochemical and Physiological Effects:
BRD0705 has been shown to have a range of biochemical and physiological effects. In cancer cells, BRD0705 inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, BRD0705 has been shown to inhibit the migration and invasion of cancer cells, which are critical for the metastatic spread of cancer. In non-cancer cells, BRD0705 has been shown to have anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines. Furthermore, BRD0705 has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.

Advantages and Limitations for Lab Experiments

One of the major advantages of BRD0705 is its high potency and selectivity for 1-allyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. This makes it an ideal tool for studying the biological functions of 1-allyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione and its role in disease. In addition, BRD0705 has been shown to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, one of the limitations of BRD0705 is its low aqueous solubility, which can make it difficult to formulate for in vivo studies. Furthermore, the long-term effects of BRD0705 on normal cells and tissues are not well understood, and further studies are needed to evaluate its safety and efficacy in vivo.

Future Directions

There are several future directions for the development of BRD0705 as a therapeutic agent. One area of interest is the development of combination therapies that target multiple pathways involved in cancer progression. In addition, the development of more potent and selective inhibitors of 1-allyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione could lead to the development of more effective cancer therapies. Furthermore, the application of BRD0705 in other diseases, such as inflammation and cardiovascular disorders, warrants further investigation. Finally, the development of novel drug delivery systems that improve the solubility and bioavailability of BRD0705 could enhance its therapeutic potential.
In conclusion, BRD0705 is a promising small molecule inhibitor that has shown potential for the development of novel therapeutics for cancer, inflammation, and cardiovascular disorders. Its high potency and selectivity for 1-allyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione make it an ideal tool for studying the biological functions of 1-allyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione and its role in disease. However, further studies are needed to evaluate its safety and efficacy in vivo and to explore its potential in other disease areas.

Synthesis Methods

The synthesis of BRD0705 involves a multistep process that starts with the reaction of 6-bromo-1,3-benzodioxole with allyl isothiocyanate to produce 6-bromo-1,3-benzodioxole-5-allylthiocarbamate. This compound is then reacted with ethyl cyanoacetate to form 1-allyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. The final product is obtained after purification by column chromatography.

Scientific Research Applications

BRD0705 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-cancer activity by inhibiting the growth and proliferation of various cancer cells, including leukemia, lymphoma, and solid tumors. BRD0705 exerts its anti-cancer effects by targeting 1-allyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, which regulates the expression of genes involved in cell growth, survival, and differentiation. In addition to its anti-cancer activity, BRD0705 has also been shown to have anti-inflammatory and cardioprotective effects.

properties

Product Name

1-allyl-5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Molecular Formula

C15H11BrN2O4S

Molecular Weight

395.2 g/mol

IUPAC Name

(5E)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1-prop-2-enyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C15H11BrN2O4S/c1-2-3-18-14(20)9(13(19)17-15(18)23)4-8-5-11-12(6-10(8)16)22-7-21-11/h2,4-6H,1,3,7H2,(H,17,19,23)/b9-4+

InChI Key

HNAUBMBVHGGRJT-RUDMXATFSA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CC3=C(C=C2Br)OCO3)/C(=O)NC1=S

SMILES

C=CCN1C(=O)C(=CC2=CC3=C(C=C2Br)OCO3)C(=O)NC1=S

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC3=C(C=C2Br)OCO3)C(=O)NC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.